6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a biochemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to the class of beta-carbolines, which are known for their diverse pharmacological properties . This compound is of interest due to its potential effects on serotonergic transmission in the brain .
Mechanism of Action
Target of Action
Pinoline, also known as 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is a serotonin analog that selectively inhibits the activity of monoamine oxidase A (MAO-A) . MAO-A is an enzyme that plays a crucial role in the breakdown of neurotransmitters, particularly serotonin, in the brain .
Mode of Action
Pinoline interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of serotonin, leading to an increase in serotonin levels in the brain .
Biochemical Pathways
The primary biochemical pathway affected by pinoline is the serotonin pathway. By inhibiting MAO-A, pinoline prevents the breakdown of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, and other functions . The increase in serotonin levels can have various downstream effects, potentially influencing mood, sleep patterns, and other neurological functions .
Pharmacokinetics
It is known that pinoline is metabolized by the cytochrome p450 enzyme cyp2d6 . This suggests that individuals with different CYP2D6 genotypes may metabolize pinoline at different rates, potentially affecting its bioavailability .
Result of Action
The primary molecular effect of pinoline’s action is the inhibition of MAO-A, leading to increased levels of serotonin in the brain . This can result in various cellular effects, potentially influencing neuronal signaling and function . Pinoline has also been shown to promote neurogenesis in vitro, even at trace concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pinoline. For example, factors such as diet, lifestyle, and the presence of other medications can affect the metabolism of pinoline, potentially influencing its efficacy . Additionally, genetic factors, such as CYP2D6 genotype, can also influence the metabolism and action of pinoline .
Biochemical Analysis
Biochemical Properties
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit degranulation, which is a process involving the release of granules from cells, thus exerting anti-allergic effects . The compound also interacts with enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to lower blood pressure by interacting with specific receptors in the cardiovascular system . Additionally, it affects the subcellular distribution of certain biomolecules, thereby influencing cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to interact with receptors and enzymes, altering their activity and leading to changes in gene expression . These interactions are crucial for its biological effects, including its anti-allergic and blood pressure-lowering properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular activities, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as lowering blood pressure and exerting anti-allergic properties. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of certain neurotransmitters, leading to changes in their levels and activity . These interactions are important for understanding the compound’s overall impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability and activity in different tissues, which are important for its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
Preparation Methods
The synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes several types of chemical reactions, including:
Scientific Research Applications
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of scientific research applications:
Comparison with Similar Compounds
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carbolines such as:
Tetrahydroharman: This compound has isomers with distinct biological activities, including neuroprotective effects.
The uniqueness of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline lies in its specific interactions with serotonin receptors and its potential therapeutic applications in neuropsychiatric disorders.
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13-14H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMDEOQLJUUNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35764-54-6 (mono-hydrochloride) | |
Record name | 6-Methoxytryptoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30174203 | |
Record name | Pinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20315-68-8 | |
Record name | Pinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20315-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxytryptoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXYTRYPTOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR3W85U4GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pinoline?
A1: Pinoline has a molecular formula of C12H12N2O and a molecular weight of 198.24 g/mol. []
Q2: What are the spectroscopic characteristics of pinoline?
A2: While specific spectroscopic data is limited in the provided research, pinoline and its derivatives can be analyzed using techniques like HPLC/UV detection and fluorescence spectroscopy. [, ]
Q3: How does pinoline interact with monoamine oxidase A (MAO-A)?
A3: Pinoline acts as a selective inhibitor of MAO-A. [, ] This inhibition prevents the breakdown of neurotransmitters like serotonin, potentially contributing to its antidepressant-like effects. []
Q4: Does pinoline interact with serotonin receptors or transporters?
A4: Yes, research suggests that pinoline binds to the serotonin transporter, competing with the antidepressant citalopram for binding sites. [] Additionally, pinoline may exert its effects through serotonergic stimulation. []
Q5: What is the primary metabolic pathway of pinoline in humans?
A6: Pinoline primarily undergoes O-demethylation in the liver, mainly catalyzed by the cytochrome P450 enzyme CYP2D6. [, , ]
Q6: Can pinoline be used to assess CYP2D6 activity?
A7: Research suggests that pinoline, at specific concentrations or doses, may serve as a probe for evaluating CYP2D6 activity both in vitro and in vivo. [, ] The urinary metabolic ratio of pinoline to its metabolite 6-hydroxy-1,2,3,4-tetrahydro-β-carboline can be used as an indicator. [, , , , , , ]
Q7: How do structural modifications of pinoline affect its antioxidant activity?
A8: Studies on pinoline analogs indicate that the introduction of a phenyl group at position 1 of the β-carboline skeleton enhances antioxidant activity. [] Replacing the methoxy group at position 6 with an ethyl group also increases potency. []
Q8: Is there information available on pinoline's stability under various conditions?
A8: Specific data on pinoline's stability under different conditions is limited in the provided research.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of pinoline?
A10: While detailed ADME data is limited, studies show that pinoline can be administered intraperitoneally in mice, leading to detectable levels of pinoline and its metabolite 6-hydroxy-1,2,3,4-tetrahydro-β-carboline in urine. [, ]
Q10: Does pinoline exhibit antidepressant-like effects in animal models?
A11: Yes, pinoline demonstrates antidepressant-like effects in rat models. It reduces immobility time in the forced swimming test and alters behavior in the open field and elevated plus-maze tests, consistent with an antidepressant profile. []
Q11: Does pinoline possess neuroprotective properties?
A12: Studies suggest that pinoline exhibits antioxidant properties in brain tissue, protecting against lipid peroxidation induced by various stressors, including hydrogen peroxide, carbon tetrachloride, and nitric oxide. [, , , , ]
Q12: Is there information available on the toxicity and safety profile of pinoline?
A12: While the provided research highlights pinoline's potential beneficial effects, specific details on its toxicity and long-term safety profile are limited and require further investigation.
Q13: What analytical methods are used to quantify pinoline and its metabolites?
A15: Researchers have employed techniques like high-performance liquid chromatography (HPLC) [, ], gas chromatography-mass spectrometry (GC-MS) [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] to analyze pinoline and its metabolites in various biological samples.
Q14: Has pinoline been investigated for its potential role in schizophrenia?
A16: One study investigated pinoline levels in the serum and cerebrospinal fluid of schizophrenic patients. While detectable levels were present, no significant differences were found compared to controls. []
Q15: Are there any known environmental impacts of pinoline?
A15: The provided research does not offer specific information on the environmental impact and degradation of pinoline.
Q16: What is the historical context of pinoline research?
A18: Pinoline research has evolved over time, initially focusing on its presence in the pineal gland and potential role as a neuroregulator. [] Subsequent studies explored its antioxidant, neuroprotective, and potential antidepressant properties. [, , , , , ] More recently, its role as a potential biomarker for CYP2D6 activity has gained attention. [, , , , , , ]
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